molecular formula C9H7F3N2O B6590930 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline CAS No. 1229626-87-2

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

Numéro de catalogue B6590930
Numéro CAS: 1229626-87-2
Poids moléculaire: 216.16 g/mol
Clé InChI: XKQPIJMKJWOZCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H7F3N2O . It is also known as Sitagliptin phosphate monohydrate . Sitagliptin is an anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) class . Inhibition of the enzyme DPP-4 is thought to increase Glucagon-like peptide-1 (GLP-1) which inhibits glucagon release, stimulates insulin release, and lowers blood glucose .


Synthesis Analysis

The synthesis of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” involves several steps. One method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, and the mixed solution is stirred at various temperatures . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is complex, with a trifluoromethyl group that has significant electronegativity . The trifluoromethyl group is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The chemical reactions involving “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” are complex and varied. For example, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Mécanisme D'action

The mechanism of action of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is related to its role as an anti-diabetic drug. It works by inhibiting the enzyme DPP-4, which increases Glucagon-like peptide-1 (GLP-1). This inhibits glucagon release, stimulates insulin release, and lowers blood glucose .

Safety and Hazards

The safety and hazards of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” are not explicitly mentioned in the available resources .

Propriétés

IUPAC Name

4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-3-5(15)1-2-7(6)13-4-14-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPIJMKJWOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=NC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223603
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

CAS RN

1229626-87-2
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229626-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.